molecular formula C5H7N3O2S B1607287 2-(Methylsulfonyl)pyrimidin-5-amine CAS No. 56621-92-2

2-(Methylsulfonyl)pyrimidin-5-amine

Cat. No.: B1607287
CAS No.: 56621-92-2
M. Wt: 173.2 g/mol
InChI Key: ZELVQVPQIRFOQU-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)pyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

2-(Methylsulfonyl)pyrimidin-5-amine is known to interact with various biomolecules. It has been evaluated as a covalent warhead for the mild, chemoselective, and metal-free cysteine S-arylation . This compound reacts rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH .

Cellular Effects

The cellular effects of this compound are diverse and significant. For instance, it has been reported that 2-sulfonylpyrimidines, a class of compounds to which this compound belongs, can cause selective toxicity in p53 compromised cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cysteine residues in proteins. This interaction results in the formation of stable S-heteroarylated adducts

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully elucidated. It is known that 2-sulfonylpyrimidines react rapidly with cysteine, forming stable adducts

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood. It is known that pyrimidines, the class of compounds to which this compound belongs, play a crucial role in nucleotide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)pyrimidin-5-amine typically involves the introduction of the methylsulfonyl group to the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Methylsulfonyl)pyrimidin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    2-(Methylsulfonyl)pyrimidine: Lacks the amine group at position 5.

    2-(Methylsulfonyl)thiazole: Contains a sulfur atom in the ring structure instead of nitrogen.

    2-(Methylsulfonyl)benzene: Features a benzene ring instead of a pyrimidine ring.

Uniqueness: 2-(Methylsulfonyl)pyrimidin-5-amine is unique due to the presence of both the methylsulfonyl group and the amine group on the pyrimidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfonylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELVQVPQIRFOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338451
Record name 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-92-2
Record name 2-(METHYLSULFONYL)PYRIMIDIN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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